Ethyl 4-(piperazin-1-ylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(piperazin-1-ylamino)benzoate is a chemical compound with the molecular formula C13H19N3O2. It is a derivative of benzoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(piperazin-1-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with piperazine in the presence of an esterifying agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-aminobenzoic acid is reacted with piperazine in the presence of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to form the intermediate 4-(piperazin-1-ylamino)benzoic acid.
Step 2: The intermediate is then esterified using ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(piperazin-1-ylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-(piperazin-1-ylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(piperazin-1-ylamino)benzoate involves its interaction with specific molecular targets. In the context of its use as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .
Comparison with Similar Compounds
Ethyl 4-(piperazin-1-ylamino)benzoate can be compared with other similar compounds, such as:
Benzocaine: A local anesthetic with a similar benzoate structure but lacks the piperazine ring.
Procaine: Another local anesthetic with a similar mechanism of action but different structural features.
Tetracaine: A potent local anesthetic with a longer duration of action compared to benzocaine and procaine.
The uniqueness of this compound lies in its piperazine ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
ethyl 4-(piperazin-1-ylamino)benzoate |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)11-3-5-12(6-4-11)15-16-9-7-14-8-10-16/h3-6,14-15H,2,7-10H2,1H3 |
InChI Key |
PVMXFABPPYVKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.